(17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester, commonly known as YK-11, is a synthetic steroidal compound. [] It has gained significant attention in scientific research due to its potential as a selective androgen receptor modulator (SARM). [] SARMs selectively target androgen receptors, influencing the expression of androgen-regulated genes without exhibiting the full spectrum of androgenic effects observed with traditional anabolic steroids. [] This selectivity makes YK-11 an attractive candidate for investigating potential therapeutic applications in various fields, including muscle wasting diseases, age-related bone and muscle loss, and prostate cancer. [, ]
YK-11 possesses a steroidal nucleus with a distinct D-ring substituent. [] The steroidal structure is further characterized by an A/B-ring system and a C/D-ring structure. [] High-resolution/high-accuracy mass spectrometry techniques, including electrospray ionization (ESI) and electron ionization (EI), have been employed to elucidate the molecular structure and dissociation pathways of YK-11. [] Density functional theory (DFT) computations have been utilized to investigate proton affinities of specific functional groups within the YK-11 molecule, providing valuable insights into its chemical behavior. []
YK-11 readily undergoes protonation under ESI conditions, leading to substantial in-source dissociation processes that eliminate methanol, acetic acid methyl ester, and/or ketene. [] DFT computations have identified energetically favored structures of protonated YK-11 resulting from these elimination processes. [] Stable-isotope labeling studies have supported the proposed dissociation pathways and identification of diagnostic product ions for the steroidal nucleus and D-ring substituent. [] Further investigation of the chemical reactions involving YK-11 has involved subjecting trimethylsilylated YK-11 and its deuterated analogs to EI high-resolution/high-accuracy mass spectrometry, yielding valuable data for characterizing this SARM. []
YK-11 exhibits partial agonistic activity on androgen receptors (AR). [] While it binds to AR and triggers some level of gene expression, it does not achieve the full activation observed with full AR agonists like testosterone or 5-a-dihydrotestosterone (DHT). [] YK-11's partial agonistic nature stems from its ability to block the interaction between the N-terminal transactivation domain (NTD) and the ligand binding domain (LBD)/activation function 2 (AF2) of the AR, a phenomenon termed the N/C interaction. [] This N/C interaction is essential for the full transcriptional activity of AR in response to agonists. [] By disrupting this interaction, YK-11 selectively activates AR target genes through the constitutive activity of the AF-1 subdomain, resulting in a distinct gene expression profile compared to full agonists. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6